molecular formula C8H10N4O3S B3271781 1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide CAS No. 554425-48-8

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide

Cat. No.: B3271781
CAS No.: 554425-48-8
M. Wt: 242.26 g/mol
InChI Key: MMTNAHRIPAKUCD-UHFFFAOYSA-N
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Description

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Mechanism of Action

Target of Action

Benzotriazole, a related compound, has been found to act as a corrosion inhibitor for metals such as copper . It can bind to other species, utilizing the lone pair electrons, and form a stable coordination compound on a metal surface .

Mode of Action

It can be inferred from the properties of benzotriazole that it may interact with its targets through the formation of coordination compounds . This interaction could result in changes to the target, such as protection against corrosion .

Biochemical Pathways

Benzotriazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

Benzotriazole, a related compound, is soluble in water at 20 g/L and has a pKa of 8.2 , which could influence the pharmacokinetics of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide.

Result of Action

Given the broad spectrum of biological activities associated with benzotriazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of free chlorine can affect the corrosion inhibiting properties of benzotriazole .

Biochemical Analysis

Biochemical Properties

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxyl groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the formation of activated esters, which then react with amino groups to form amide bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the efficiency of peptide synthesis in cells, leading to increased production of proteins. Additionally, this compound may affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form activated esters with carboxyl groups. These activated esters can then react with amino groups to form amide bonds, facilitating peptide synthesis. At the molecular level, this compound binds to carboxyl groups and activates them, making them more reactive towards nucleophilic attack by amino groups. This process is crucial for the formation of peptide bonds in both chemical and biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound has shown consistent activity in facilitating peptide synthesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, toxic effects such as oxidative stress and cellular damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a key role in the translation process. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its effectiveness in facilitating peptide synthesis and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide typically involves the reaction of benzotriazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of sulfonyl chlorides and dimethylamine in the presence of a base to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide stands out due to its unique combination of a benzotriazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

3-hydroxy-N,N-dimethylbenzotriazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3S/c1-11(2)16(14,15)6-3-4-7-8(5-6)12(13)10-9-7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTNAHRIPAKUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214082
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554425-48-8
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554425-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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